molecular formula C18H21FN2O2 B12854087 Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate

Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate

Cat. No.: B12854087
M. Wt: 316.4 g/mol
InChI Key: LWBNKPYMTXWLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate is a complex organic compound with a molecular formula of C18H21FN2O2 and a molecular weight of 316.37 g/mol . This compound features a quinoline moiety, a piperidine ring, and a methyl ester group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoroquinoline with piperidine under specific conditions to form the intermediate compound, which is then esterified with methyl acetate . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The piperidine ring may interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a quinoline moiety with a piperidine ring and a methyl ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21FN2O2/c1-23-18(22)10-13-6-8-21(9-7-13)12-16-4-2-14-11-15(19)3-5-17(14)20-16/h2-5,11,13H,6-10,12H2,1H3

InChI Key

LWBNKPYMTXWLJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.